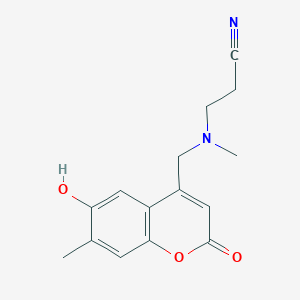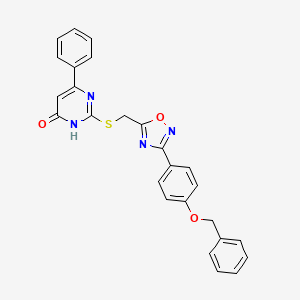
2-(((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol is a useful research compound. Its molecular formula is C26H20N4O3S and its molecular weight is 468.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Activities
Compounds structurally similar to 2-(((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-phenylpyrimidin-4-ol have been synthesized and shown promising antifungal activity against human pathogenic fungal strains, including various Candida species and Aspergillus niger. Molecular docking studies have indicated good binding at the active site of C. albicans cytochrome P450 enzyme lanosterol 14 α-demethylase, suggesting potential for development as antifungal drugs (Nimbalkar et al., 2016). Additionally, related compounds have demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating a broad spectrum of potential antimicrobial applications (Khalid et al., 2016).
Anticancer Properties
Research on compounds with similar structural features has revealed anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some derivatives have shown higher anticancer activities than the reference drug etoposide, highlighting their potential as leads for the development of new anticancer therapies (Ravinaik et al., 2021).
Antioxidant Activity
Derivatives structurally related to the compound have been evaluated for their in vitro antioxidant activity. Studies have shown that certain thiopyrimidine derivatives exhibit strong antioxidant activity, potentially exceeding that of standard antioxidants like α-tocopherol and trolox. This suggests a possible application in combating oxidative stress-related diseases or in the development of protective agents against oxidative damage (Akbas et al., 2018).
Electronic Materials
The synthesis and evaluation of oxadiazole derivatives have also found application in the field of electronic materials, particularly in organic light-emitting diodes (OLEDs). Certain oxadiazole-containing compounds exhibit high electron mobilities and have been used as electron transporters and hole/exciton blockers in OLEDs, resulting in devices with reduced driving voltages and very high efficiency. This highlights the versatility of oxadiazole derivatives in both biomedical and electronic applications (Shih et al., 2015).
Mecanismo De Acción
Benzyloxyphenyl group
The presence of a benzyloxyphenyl group in the compound suggests that it might undergo electrophilic substitution reactions . This group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.
Oxadiazole ring
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Compounds containing oxadiazole rings have been reported to display various biological activities, including antifungal activity .
Propiedades
IUPAC Name |
4-phenyl-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c31-23-15-22(19-9-5-2-6-10-19)27-26(28-23)34-17-24-29-25(30-33-24)20-11-13-21(14-12-20)32-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYGIWOIUDRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)
![N-(4-fluorophenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2577300.png)
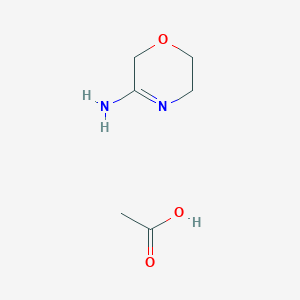
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetonitrile](/img/structure/B2577305.png)



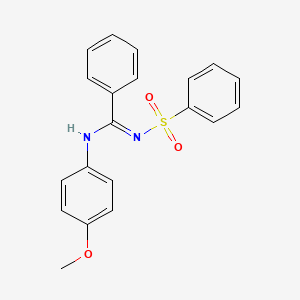
![N-(2-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2577312.png)
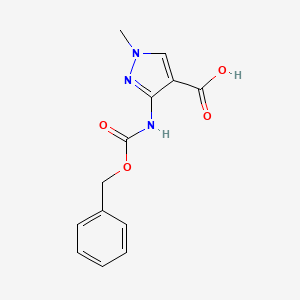
![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)
